2-Chloro-4-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 3-position
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes and proteins can lead to changes in cell signaling, which in turn affects gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For example, the compound’s interaction with nucleic acid bases can affect the behavior of nucleobases and their analogs .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range .
Metabolic Pathways
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, where chlorine atoms are replaced by fluorine atoms using appropriate reagents.
Pyridine Ring Construction: This method constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: These reactions typically require oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)nicotinamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of a chloro group.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5-position.
4-(Trifluoromethyl)pyridine: Lacks the chloro and carboxamide groups, making it less reactive.
Uniqueness
2-Chloro-4-(trifluoromethyl)nicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and carboxamide groups provide sites for further chemical modifications .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFYGMDUWFDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382189 |
Source
|
Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-28-3 |
Source
|
Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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